1,4-Diaminobutano dihidrocloruro

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El dihidrocloruro de putrescina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de poliaminas como la espermidina y la espermina.

Biología: Juega un papel en la proliferación celular y las respuestas al estrés en las plantas.

Medicina: Se utiliza en el estudio del crecimiento y la diferenciación celular.

Industria: Es un componente de agroquímicos, surfactantes, productos farmacéuticos, polímeros y aditivos.

Mecanismo De Acción

El dihidrocloruro de putrescina se une al sitio modulador de poliaminas del receptor NMDA y potencia las corrientes inducidas por NMDA . Actúa como precursor de la espermidina, que participa en varios procesos celulares, incluida la estabilización del ADN y la regulación de los canales iónicos . En las plantas, modula los niveles de ácido abscísico durante las respuestas al estrés .

Compuestos Similares:

Cadaverina: Otra poliamina biogénica formada por la descarboxilación de la lisina.

Espermidina: Una triamina formada a partir de putrescina y S-adenosilmetioninamina.

Espermina: Una tetramína formada a partir de espermidina y otra molécula de S-adenosilmetioninamina.

Singularidad: El dihidrocloruro de putrescina es único debido a su papel como precursor en la biosíntesis de otras poliaminas como la espermidina y la espermina. Su participación en las respuestas al estrés y la proliferación celular lo convierte en un compuesto crucial tanto en los sistemas vegetales como animales .

Análisis Bioquímico

Biochemical Properties

1,4-Diaminobutane dihydrochloride exhibits basic properties due to the presence of amino groups . It can act as a weak base, forming salts with strong acids . In biochemical research, it is utilized in the preparation of specialized cell culture media for stem cell cultivation . It is an endogenous metabolite and acts as an indicator of pollution-induced stress in higher plants .

Cellular Effects

1,4-Diaminobutane dihydrochloride is considered an occupational hepatotoxin and a secondary hepatotoxin . This means that it has the potential to cause liver damage if ingested or exposed to in high concentrations . It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

1,4-Diaminobutane dihydrochloride is an NMDA receptor agonist produced by the breakdown of amino acids after the death of an organism. It is a polyamine plant growth regulator affecting the synthesis of macromolecules and the development of root systems in plants. It binds to the polyamine modulatory site of the NMDA receptor and potentiates NMDA-induced currents .

Temporal Effects in Laboratory Settings

1,4-Diaminobutane dihydrochloride is stable, but hygroscopic . It should be stored in a well-ventilated place and the container should be kept tightly closed . It is important to handle this compound with care as it can be toxic and a skin and eye irritant .

Dosage Effects in Animal Models

The toxicity of 1,4-Diaminobutane dihydrochloride is relatively low, but safety precautions should still be taken. The oral median lethal dose (LD50) in rats is 463 mg/kg, and the dermal LD50 in rabbits is 1.576 g/kg .

Metabolic Pathways

1,4-Diaminobutane dihydrochloride is synthesized biologically via two different pathways, both starting from arginine . In one pathway, arginine is converted into agmatine, catalyzed by the enzyme arginine decarboxylase (ADC) .

Transport and Distribution

1,4-Diaminobutane dihydrochloride is highly soluble in water, which makes it easy to handle and dissolve in various aqueous solutions . This property allows it to be easily transported and distributed within cells and tissues .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El dihidrocloruro de putrescina se puede sintetizar mediante la descarboxilación de la ornitina o la arginina seguida de hidrólisis . La reacción generalmente implica el uso de la enzima ornitina descarboxilasa para catalizar el proceso de descarboxilación .

Métodos de Producción Industrial: A escala industrial, la putrescina se produce por la hidrogenación del succinonitrilo . Este método es preferido debido a su eficiencia y escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones: El dihidrocloruro de putrescina experimenta varias reacciones químicas, que incluyen:

Oxidación: La putrescina se puede oxidar para formar 4-aminobutanal.

Reducción: Se puede reducir para formar 1,4-butandiamina.

Sustitución: Puede sufrir reacciones de sustitución para formar derivados como la espermidina y la espermina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se utilizan reactivos como la S-adenosilmetionina en la síntesis de espermidina y espermina.

Productos Principales:

Oxidación: 4-aminobutanal

Reducción: 1,4-butandiamina

Sustitución: Espermidina y espermina

Comparación Con Compuestos Similares

Cadaverine: Another biogenic polyamine formed by the decarboxylation of lysine.

Spermidine: A triamine formed from putrescine and S-adenosylmethioninamine.

Spermine: A tetramine formed from spermidine and another molecule of S-adenosylmethioninamine.

Uniqueness: Putrescine dihydrochloride is unique due to its role as a precursor in the biosynthesis of other polyamines like spermidine and spermine. Its involvement in stress responses and cell proliferation makes it a crucial compound in both plant and animal systems .

Propiedades

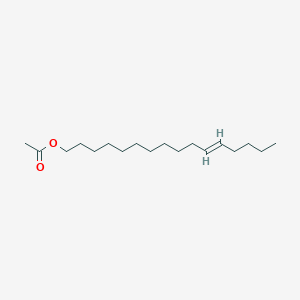

IUPAC Name |

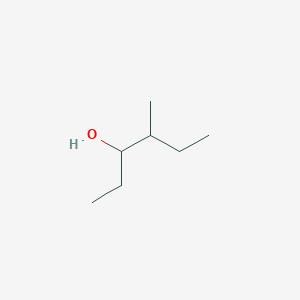

butane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWCODXIQWIHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059824 | |

| Record name | 1,4-Diaminobutane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Putrescine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

333-93-7 | |

| Record name | Putrescine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diaminobutane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUTRESCINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X45SUR7RHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

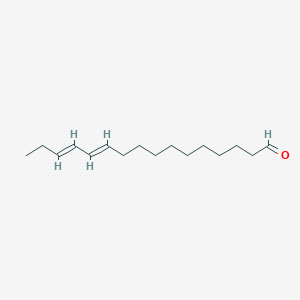

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)